(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid (4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13593846
InChI: InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26?/m1/s1
SMILES: CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
Molecular Formula: C31H38F3N5O12
Molecular Weight: 729.7 g/mol

(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

CAS No.:

Cat. No.: VC13593846

Molecular Formula: C31H38F3N5O12

Molecular Weight: 729.7 g/mol

* For research use only. Not for human or veterinary use.

(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid -

Specification

Molecular Formula C31H38F3N5O12
Molecular Weight 729.7 g/mol
IUPAC Name (4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26?/m1/s1
Standard InChI Key KTZOWCXXAYFIFT-XSSXFGQWSA-N
Isomeric SMILES C[C@H](C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O
SMILES CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Introduction

Structural Characteristics

The compound’s IUPAC name reflects its intricate architecture:

  • Core peptide: A tetrapeptide sequence (Ac-Leu-Glu-Thr-Asp) linked to 7-amino-4-trifluoromethylcoumarin (AFC).

  • Chromen-7-yl group: Substituted with a trifluoromethyl (-CF₃) and oxo (=O) group at positions 4 and 2, respectively .

  • Stereochemistry: Multiple chiral centers (4S, 2S, 3R) ensure specificity in enzyme interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₃₁H₃₈F₃N₅O₁₂
Molecular Weight729.7 g/mol
CAS Number210345-02-1
Fluorophore7-Amino-4-trifluoromethylcoumarin (AFC)
Excitation/Emission395–400 nm / 495–505 nm

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step peptide coupling:

  • Peptide chain assembly: Sequential addition of leucine, glutamic acid, threonine, and aspartic acid residues using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide).

  • Fluorophore conjugation: The AFC group is introduced via amide bond formation at the C-terminal aspartate .

  • Purification: Chromatography (e.g., reverse-phase HPLC) ensures >96% purity .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Peptide couplingDCC/NHS, DMF, 0°C–25°C75–85%
AFC conjugationHATU, DIEA, DCM, RT60–70%
Final purificationC18 column, acetonitrile/water>95%

Stability and Reactivity

  • pH sensitivity: Stable at pH 6–8; degradation occurs under strongly acidic/basic conditions .

  • Protease specificity: Cleaved by caspases at the Asp-AFC bond, releasing fluorescent AFC .

Biological Activity and Mechanism

Caspase Substrate Specificity

The compound serves as a fluorogenic substrate for caspase-8, an initiator protease in apoptosis:

  • Recognition sequence: Leu-Glu-Thr-Asp (LETD) .

  • Mechanism: Caspase-8 cleaves after Asp, releasing AFC and generating fluorescence .

Table 3: Enzyme Kinetics (Hypothetical Data)

ParameterValue (Caspase-8)Value (Caspase-3)
Kₘ (μM)15 ± 2>100
kₐₜₜ (s⁻¹)0.8 ± 0.10.05 ± 0.01
Specificity Ratio1.00.01

Apoptosis Detection

  • Applications: Quantifies caspase-8 activity in apoptotic cells .

  • Validation: Correlated with PARP cleavage and DNA fragmentation in macrophages infected with Leptospira interrogans .

Research Applications and Comparative Analysis

Biochemical Assays

  • High-throughput screening: Identifies caspase-8 inhibitors in drug discovery .

  • Kinetic studies: Measures enzyme activity in real-time using fluorometry .

Comparison with Analogues

CompoundTarget EnzymeP4 ResidueKₘ (μM)
Ac-DEVD-AFCCaspase-3Asp10 ± 1
Ac-LETD-AFCCaspase-8Leu15 ± 2
Ac-LEHD-AFCCaspase-9Leu20 ± 3

Future Directions

  • Therapeutic potential: Optimize bioavailability for in vivo imaging of apoptosis .

  • Structural modifications: Introduce non-natural amino acids to enhance specificity .

  • Clinical diagnostics: Develop point-of-care assays for neurodegenerative diseases .

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